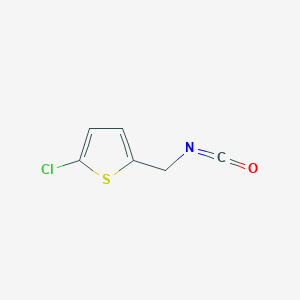
2-クロロ-5-(イソシアナトメチル)チオフェン
概要
説明
2-Chloro-5-(isocyanatomethyl)thiophene is a useful research compound. Its molecular formula is C6H4ClNOS and its molecular weight is 173.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-(isocyanatomethyl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(isocyanatomethyl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機半導体
2-クロロ-5-(イソシアナトメチル)チオフェンを含むチオフェン誘導体は、有機半導体の開発において極めて重要です 。これらの化合物は、プラスチックの柔軟性と加工の利点を維持しながら電気を伝導する能力を持っているため、有機エレクトロニクスの進歩に不可欠です。これらは、フレキシブルディスプレイやセンサーの開発に不可欠な有機薄膜トランジスタ(OFET)の製造に使用されます。
有機発光ダイオード(OLED)
ディスプレイ技術の分野では、チオフェン系分子はOLEDの製造において重要な役割を果たしています 。OLEDは、スマートフォンから大型テレビまで、さまざまな画面ディスプレイに使用されており、従来のLEDディスプレイと比較して、優れたコントラスト、色再現性、エネルギー効率を実現しています。
腐食防止剤
工業化学は、チオフェン誘導体を腐食防止剤として使用することから恩恵を受けています 。これらの化合物は、金属表面に塗布して酸化や劣化を防ぎ、さまざまな工業部品やインフラストラクチャの寿命を延ばすことができます。
薬理学的特性
チオフェン化合物は、抗癌剤、抗炎症剤、抗菌剤などのさまざまな薬理学的特性を示しています 。チオフェンの構造骨格は、非ステロイド系抗炎症薬のスプレフィンや歯科用麻酔薬のアルチカインなどのいくつかの薬物に見られ、2-クロロ-5-(イソシアナトメチル)チオフェンが薬物開発に使用される可能性を示しています。
材料科学
材料科学では、チオフェン誘導体は、熱安定性や電子特性などの独自の特性を利用されています 。これらは、スマートマテリアルやナノテクノロジーなど、さまざまな用途のために、特定の所望の特性を持つ高度な材料の製造に使用されます。
生物活性化合物の合成
チオフェン誘導体の合成は、生物活性化合物の製造のための興味深い分野です 。ゲヴァルト反応やパアル・クノル合成などのさまざまな合成方法を通じて、研究者は潜在的な生物活性を持つ、さまざまなチオフェン系分子を作成でき、新しい治療薬の可能性を開きます。
生物活性
2-Chloro-5-(isocyanatomethyl)thiophene is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
2-Chloro-5-(isocyanatomethyl)thiophene is characterized by its thiophene ring, substituted with a chlorine atom and an isocyanatomethyl group. The presence of these functional groups is believed to influence its reactivity and biological interactions.
The biological activity of 2-Chloro-5-(isocyanatomethyl)thiophene can be attributed to its interaction with various biological targets. Compounds with similar structures have shown a range of activities, including:
- Anticancer Activity : Similar thiophene derivatives have demonstrated the ability to inhibit cancer cell proliferation through apoptosis induction and modulation of signaling pathways.
- Antimicrobial Properties : The compound may exhibit antibacterial and antifungal activities, likely through disruption of microbial cell membranes or interference with metabolic processes.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Inhibits growth of bacteria and fungi | |
| Anti-inflammatory | Modulates inflammatory pathways |
Study on Anticancer Activity
In a study examining the effects of 2-Chloro-5-(isocyanatomethyl)thiophene on various cancer cell lines, it was found to significantly reduce cell viability in A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. The mechanism involved activation of caspase pathways leading to programmed cell death.
Study on Antimicrobial Activity
Another research effort focused on the antimicrobial properties of this compound. It showed notable inhibition against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections caused by resistant strains.
Pharmacokinetics and Toxicology
Research indicates that the pharmacokinetic profile of 2-Chloro-5-(isocyanatomethyl)thiophene includes rapid absorption and distribution within tissues. However, toxicity studies are essential to determine safe dosage levels. Preliminary data suggest that at therapeutic doses, the compound exhibits low toxicity; however, higher doses may lead to adverse effects such as hepatotoxicity .
特性
IUPAC Name |
2-chloro-5-(isocyanatomethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNOS/c7-6-2-1-5(10-6)3-8-4-9/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODROEJYBUKKTJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














